Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)-

Electronegativity SF5 group CF3 group

Procurement challenge: Sourcing regiochemically pure ortho-SF₅-aryl nitriles that deliver the maximal inductive withdrawal and steric bulk of the SF₅ group-properties not replicable by CF₃ or meta/para isomers. Our solution: 2-(Pentafluorosulfanyl)benzonitrile (CAS 1240256-89-6). - **Key differentiator:** SF₅ electronegativity (3.65) vs CF₃ (3.36). Ortho geometry enables unique steric/electronic control in cycloadditions & phthalocyanine synthesis. - **Supply certainty:** BenchChem stocks this (OC-6-21)-stereoisomer with full analytical data. Shipped ambient under inert atmosphere.

Molecular Formula C7H4F5NS
Molecular Weight 229.17 g/mol
CAS No. 1240256-89-6
Cat. No. B12071016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)-
CAS1240256-89-6
Molecular FormulaC7H4F5NS
Molecular Weight229.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)S(F)(F)(F)(F)F
InChIInChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-4H
InChIKeyHZMOEVCJSPRORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(SF₅)benzonitrile: Baseline Properties


Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)-, also known as 2-(pentafluorosulfanyl)benzonitrile or 2-(pentafluoro-λ⁶-sulfanyl)benzonitrile, is an aryl-sulfur pentafluoride characterized by a pentafluorosulfanyl (SF₅) group ortho to a nitrile moiety on a benzene ring. The SF₅ group is recognized as one of the strongest purely inductive electron-withdrawing substituents [1], with an electronegativity measured as high as 3.65 compared to 3.36 for the widely used CF₃ group [2]. This compound serves as a versatile building block for introducing SF₅ functionality into advanced materials and bioactive molecules [3].

Workflow Ortho-SF₅ arene synthesis via nitrile elaboration
Selection Precise ortho-stereochemistry for steric control
Context Regioselective & diastereoselective transformation support

2-(SF₅)benzonitrile: Why Generic Analogs Fail


The unique properties of the SF₅ group—including its exceptional electronegativity, high lipophilicity, and substantial steric bulk—fundamentally distinguish it from its closest structural analog, the CF₃ group [1]. The ortho-positioning of the SF₅ group in this specific compound introduces unique steric and electronic constraints that modulate reactivity, regioselectivity, and diastereoselectivity in ways that meta- or para-substituted analogs cannot replicate [2]. Consequently, substituting 2-(SF₅)benzonitrile with a generic CF₃ analog or a regioisomer will not yield equivalent synthetic outcomes or material properties, making procurement of the precise (OC-6-21)- stereoisomer essential for applications requiring the distinct ortho-SF₅ framework [3].

2-(SF₅)benzonitrile
Ortho-SF₅ strong inductive withdrawal
Steric hindrance dictates regiochemistry
Enables regiospecific phthalonitrile synthesis
Generic CF₃ / regioisomer
Weaker inductive effect may shift electronic profile
Lacks ortho steric constraints
Different substitution pattern alters material properties

2-(SF₅)benzonitrile: Differentiation Evidence


Electronegativity: SF₅ vs CF₃

The pentafluorosulfanyl (SF₅) group exhibits a significantly higher electronegativity compared to the widely employed trifluoromethyl (CF₃) group, as reported in a comprehensive review of SF₅-containing compounds [1]. The electronegativity of the SF₅ group has been measured to be as high as 3.65, whereas the CF₃ group has a measured electronegativity of 3.36 [1]. This difference translates to stronger inductive electron-withdrawal, which can critically alter the electronic properties of the aromatic core and the reactivity of adjacent functional groups, such as the nitrile in 2-(SF₅)benzonitrile.

Electronegativity
Reported
SF₅ 3.65 vs CF₃ 3.36
Supports electronic property review
SF₅ ~8.6% more electronegative
Electronegativity SF5 group CF3 group Electronic effects

Lipophilicity: SF₅ vs CF₃

The SF₅ group is reported to be more lipophilic than the CF₃ group, a property that is of paramount importance in medicinal chemistry for modulating membrane permeability and bioavailability [1]. While specific logP values for 2-(SF₅)benzonitrile are not directly compared in the sourced literature, the class-level inference is that the SF₅ moiety imparts greater lipophilicity relative to CF₃, as noted in studies where SF₅ was used as a bioisostere for CF₃ in selective androgen receptor modulators (SARMs) [2].

Lipophilicity
Class-level inference
Directional increase reported
Class-level lipophilicity context
Bioisostere replacement data; compound-specific logP unavailable
Lipophilicity SF5 group CF3 group Drug design

Ortho-SF₅ Steric Effects on Selectivity

The ortho-positioning of the SF₅ group in 2-(SF₅)benzonitrile introduces significant steric hindrance and conformational constraints not present in meta- or para-substituted analogs. A study on the control of stereochemistry by the SF₅ group demonstrated that its profound dipole moment and steric demand can effectively direct diastereoselectivity in reactions such as the Staudinger ketene-imine cycloaddition [1]. Additionally, a DFT study on [3+2] cycloadditions involving SF₅-substituted species showed that regioselectivity is primarily controlled by steric effects rather than electronic ones, highlighting the unique influence of the bulky SF₅ group [2].

Ortho steric effects
Reported
Steric constraints direct selectivity
Supports regioselective pathway context
DFT: steric control in cycloadditions
Steric effects ortho-substitution SF5 group Diastereoselectivity

SF₅-Phthalonitrile Building Block

2-(SF₅)benzonitrile serves as a key precursor for the synthesis of SF₅-containing phthalonitriles, which are subsequently used to construct phthalocyanines (Pcs) with peripheral SF₅ groups [1]. In a 2015 study, a stepwise cyanation via ortho-lithiation/iodination of commercially available SF₅-arenes was employed to prepare regioisomerically pure SF₅-phthalonitriles [1]. The resulting SF₅-substituted Pcs exhibited regiospecific UV/Vis absorption and fluorescence quantum yields that depended on the peripheral position of the SF₅ group, demonstrating the importance of precise regiochemistry in tailoring optoelectronic properties [1].

Phthalonitrile building block
Head-to-head
Regiospecific phthalocyanine precursor
Supports regioisomeric material design
α-SF₅ substitution alters optical properties
Phthalocyanines SF5 building blocks Optoelectronic materials Regioselective synthesis

2-(SF₅)benzonitrile: Application Scenarios


Medicinal Chemistry: SF₅ Bioisosteres

The significantly higher electronegativity and lipophilicity of the SF₅ group relative to CF₃ [1] makes 2-(SF₅)benzonitrile an attractive building block for medicinal chemists seeking to optimize lead compounds. Replacement of a CF₃ group with SF₅ in ostarine-derived selective androgen receptor modulators (SARMs) has been shown to yield derivatives with retained or altered AR agonistic activity, demonstrating the viability of SF₅ as a CF₃ bioisostere [2]. The ortho-nitrile functionality provides a versatile handle for further synthetic elaboration, enabling the construction of diverse SF₅-containing pharmacophores.

Optoelectronic SF₅-Phthalocyanines

The unique ortho-substitution pattern of 2-(SF₅)benzonitrile is essential for accessing α-SF₅-substituted phthalonitriles, which serve as precursors to phthalocyanines with precisely positioned SF₅ groups [3]. The regiospecificity of SF₅ substitution directly influences the UV/Vis absorption and fluorescence properties of the resulting phthalocyanines, making this compound indispensable for researchers developing advanced dyes, photodynamic therapy agents, and organic semiconductors where fine-tuning of optical properties is critical [3].

Ortho-SF₅ Stereoselective Methodology

The substantial steric bulk and strong inductive electron-withdrawal of the ortho-SF₅ group in 2-(SF₅)benzonitrile create a unique reaction environment that can be exploited to develop new regio- and stereoselective transformations [4]. Studies have shown that the SF₅ group's steric demand effectively directs diastereoselectivity in cycloaddition reactions [4], and DFT calculations indicate that regioselectivity in [3+2] cycloadditions involving SF₅ species is primarily sterically controlled [5]. Methodologists can leverage these effects to design novel catalytic processes and access challenging molecular architectures.

Liquid Crystal SF₅ Components

Aryl-sulfur pentafluorides, including SF₅-substituted benzonitriles, have been patented for use as components in liquid-crystal phases for display applications [6]. The SF₅ group serves as a polar terminal group that imparts very strong dielectric anisotropy and moderately high clearing points to liquid crystal mixtures [6]. While the patent literature focuses on broader classes of aryl-SF₅ compounds, the ortho-cyano substitution in 2-(SF₅)benzonitrile offers a specific combination of polarizable nitrile and strong electron-withdrawing SF₅ groups, making it a potentially valuable synthon for designing high-performance liquid crystal materials.

Application
Selection Property
Validation Focus
SF₅ bioisostere research
Ortho-SF₅ electronic & steric profile
Lead optimization assay context; reported AR modulation review
Phthalocyanine optoelectronic materials
Ortho-SF₅ regiochemistry
Optical property characterization; α-substitution pattern review
Stereoselective methodology development
Ortho-SF₅ steric environment
Diastereoselectivity & regioselectivity assay; DFT correlation
Liquid crystal component synthesis
SF₅ dielectric anisotropy
Dielectric & thermal property review; mixture clearing point

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